5-Methanesulfonylfuran-2-carboxylic acid
Overview
Description
5-Methanesulfonylfuran-2-carboxylic acid is a useful research compound. Its molecular formula is C6H6O5S and its molecular weight is 190.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Mode of Action
The mode of action of 5-Methanesulfonylfuran-2-carboxylic acid is largely dependent on the specific chemical reactions in which it is involved. For instance, in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, it may act as a reagent .
Biochemical Pathways
It is known that this compound can be involved in various chemical reactions, suggesting that it may influence multiple biochemical pathways depending on the specific context .
Biochemical Analysis
Biochemical Properties
5-Methanesulfonylfuran-2-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial laccase from Bacillus pumilus and fungal alcohol oxidase from Colletotrichum gloeosporioides . These interactions are crucial for the oxidation processes that convert 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. The nature of these interactions involves the oxidation of hydroxymethyl groups to carboxylic acid groups, which is essential for the synthesis of value-added chemicals.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have high gastrointestinal absorption and is not a substrate for P-glycoprotein . This suggests that it can effectively enter cells and exert its effects. Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit certain cytochrome P450 enzymes, such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This inhibition can lead to changes in the metabolism of other compounds and affect various biochemical pathways. Additionally, its binding to specific proteins and enzymes can modulate their activity, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound has been shown to be stable under certain conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term studies in vitro and in vivo have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects . These effects include potential toxicity to liver and kidney tissues, as well as disruptions in normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in overall metabolic activity. These interactions are important for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been shown to have high gastrointestinal absorption, indicating efficient transport across cell membranes . Additionally, its distribution within tissues can affect its localization and accumulation, which in turn influences its activity and effectiveness. Understanding these transport and distribution mechanisms is important for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes. Post-translational modifications and targeting signals play a role in its localization . For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and enzyme activity. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic uses.
Properties
IUPAC Name |
5-methylsulfonylfuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c1-12(9,10)5-3-2-4(11-5)6(7)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREDSSGHFVMCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.